1-Chloro-2,6-dibromo-3,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,6-dibromo-3,4-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-dibromo-3,4-difluorobenzene typically involves the halogenation of a fluorinated benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,6-dibromo-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated phenols or amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2,6-dibromo-3,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-dibromo-3,4-difluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of multiple halogens on the benzene ring influences the compound’s reactivity and selectivity in different reactions. For example, the electron-withdrawing effects of the halogens can activate the benzene ring towards nucleophilic substitution .
Comparison with Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1,4-Difluorobenzene
Comparison: 1-Chloro-2,6-dibromo-3,4-difluorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to compounds with only fluorine or a single type of halogen. The combination of different halogens can enhance the compound’s reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C6HBr2ClF2 |
---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(10)6(11)4(8)5(2)9/h1H |
InChI Key |
PLCXRTNHKJPKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.